2-Chloro-4-(methylsulfonyl)benzoic acid
Overview
Description
2-Chloro-4-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a white crystalline solid that is not soluble in water but can dissolve in organic solvents such as toluene and dichloromethane . This compound is used as an intermediate in the synthesis of various herbicides and other agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-(methylsulfonyl)benzoic acid typically involves the oxidation of 2-Chloro-4-(methylsulfonyl)toluene. This reaction is catalyzed by copper(I) and nitric acid, which facilitates the benzylic oxidation process .
Industrial Production Methods: In an industrial setting, this compound can be synthesized by adding 2-Chloro-4-sulfonyl chloride benzoic acid chloride to an aqueous solution of sodium sulfite and sodium bicarbonate. The reaction is conducted at 40°C for 3 hours, followed by heating to 75°C. Chloroacetic acid and a small amount of sodium hydroxide are then added, and the mixture is refluxed at 105°C for 21 hours. The resulting product is filtered and dried .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The chloro group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Reduction: Hydrogen gas and a palladium catalyst can be used for the reduction reactions.
Substitution: Sodium hydroxide and chloroacetic acid are used in substitution reactions to introduce new functional groups.
Major Products: The major products formed from these reactions include various derivatives of benzoic acid, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(methylsulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: The compound can be used in studies related to plant biology and herbicide resistance.
Industry: It is used in the production of various agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets in plants. It acts as an intermediate in the synthesis of herbicides, which inhibit essential enzymes in plants, leading to their death. The molecular pathways involved include the inhibition of photosynthesis and other vital processes in plants .
Comparison with Similar Compounds
Comparison: 2-Chloro-4-(methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a unique combination of chloro and methylsulfonyl groups, making it particularly useful as an intermediate in the synthesis of specific herbicides and agrochemicals .
Properties
IUPAC Name |
2-chloro-4-methylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTWSFIIFMWHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201364 | |
Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53250-83-2 | |
Record name | 2-Chloro-4-(methylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53250-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053250832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(methylsulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-4-(methylsulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthesis routes for 2-chloro-4-(methylsulfonyl)benzoic acid?
A1: Two main synthesis routes have been explored for this compound:
- Direct Oxidation of 2-chloro-4-(methylsulfonyl)toluene: This method utilizes liquid-phase catalytic oxidation, typically employing an Amoco catalyst and acetic acid as the solvent []. Reaction parameters like temperature, pressure, reaction time, water content, and substrate concentration significantly influence the yield [].
- Two-Step Synthesis from 4-(Methylsulfonyl)toluene: This approach involves chlorination of 4-(methylsulfonyl)toluene followed by oxidation. Chlorination is conducted using chlorine gas in a low-polar solvent like carbon tetrachloride or methyl chloride with iron as a catalyst []. Subsequently, nitric acid is used to oxidize the intermediate 2-chloro-4-(methylsulfonyl)toluene to the desired benzoic acid derivative [].
Q2: What are the optimal conditions for maximizing the yield of this compound in the liquid-phase catalytic oxidation method?
A: Research suggests that a reaction temperature of 150-160 °C, pressure of 0.7-1.0 MPa, reaction time of 50-60 minutes, water content below 10%, and a substrate concentration of 14% are optimal for achieving high yields exceeding 90% with a conversion rate of 98% [].
Q3: Besides its use as a chemical intermediate, has this compound been associated with any biological effects?
A: Interestingly, this compound has been identified as a photodegradation product of the herbicide sulcotrione []. While considered less toxic than atrazine, the emergence of this compound and other photoproducts from sulcotrione raises concerns about potential impacts on aquatic organisms like Vibrio fischeri bacteria [].
Q4: Are there any known occupational health hazards associated with this compound?
A: Recent studies have revealed that exposure to 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid, a derivative of this compound, can lead to occupational asthma, rhinitis, and contact urticaria [, ]. These effects appear to be mediated by IgE-mediated sensitization, highlighting the importance of stringent exposure control measures in occupational settings handling this compound [, ].
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